2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of an oxadiazole ring, a phenoxy group, and an acetamide moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the coupling of the phenoxy oxadiazole intermediate with 2-phenylethylamine under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced heterocycles.
Scientific Research Applications
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, while the acetamide moiety could contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phenoxy Acetamides: Compounds like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide share structural similarities and are studied for their anti-inflammatory properties.
Oxadiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-phenylethyl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-9-5-6-12-20(18)24-27-25(31-28-24)21-13-7-8-14-22(21)30-17-23(29)26-16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKTYNVJWJFJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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